trans-Cinnamoylcocaine

Descripción

Significance of trans-Cinnamoylcocaine within Tropane (B1204802) Alkaloid Research

The tropane alkaloids are a class of bicyclic organic compounds known for their physiological effects. mdpi.comnih.gov Within this family, this compound is of particular importance. Its biosynthesis is closely linked to that of cocaine, with research suggesting that this compound may be an intermediate in the formation of other related alkaloids. nih.govscispace.com The study of its formation, including the role of enzymes like cocaine synthase which can produce both cocaine and cinnamoylcocaine (B1241223), enhances the understanding of metabolic pathways in Erythroxylum species. mdpi.comnih.gov

Furthermore, the relative concentrations of this compound and its cis-isomer, along with other minor alkaloids, serve as a chemotaxonomic marker. vulcanchem.comdshs-koeln.de This allows scientists to differentiate between various species and varieties of coca plants, such as Erythroxylum coca and Erythroxylum novogranatense. vulcanchem.comdshs-koeln.de This distinction is not only academically significant but also has practical applications in forensic science for determining the geographic origin of illicit cocaine samples. smolecule.comvulcanchem.com

Historical Perspectives of this compound Discovery and Initial Characterization

The identification of alkaloids in coca leaves dates back to the 19th century with the isolation of cocaine. uu.nl However, the presence of other related compounds, including the cinnamoylcocaines, was established through later, more sophisticated analytical techniques. Early research in the 20th century began to reveal the complex alkaloidal profile of coca leaves. unodc.org

The definitive identification and characterization of both cis- and this compound in illicit cocaine seizures were achieved through methods like column partition chromatography, followed by spectroscopic analysis including ultraviolet, infrared, nuclear magnetic resonance, and mass spectrometry. oup.com These foundational studies laid the groundwork for the use of these compounds as chemical markers. The development of gas chromatography-mass spectrometry (GC-MS) and high-pressure liquid chromatography (HPLC) has been instrumental in the routine analysis and quantification of these isomers in various samples. smolecule.comnih.gov

Structural Elucidation and Isomeric Considerations of this compound

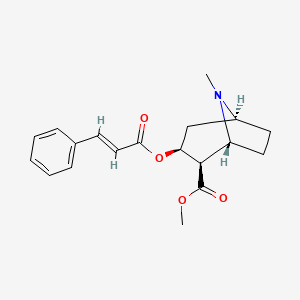

This compound is a structural isomer of methylecgonine (B8769275) cinnamate. smolecule.com Like cocaine, it possesses a tropane backbone, which is a nitrogen-containing bicyclic ring system. vulcanchem.com The key difference lies in the ester group attached at the C-3 position of the tropane ring. Instead of a benzoyl group as in cocaine, this compound has a trans-cinnamoyl group. vulcanchem.com

The full chemical name for this compound is methyl (1R,2R,3S,5S)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate. smolecule.comvulcanchem.comnih.gov It exists as a geometric isomer of cis-cinnamoylcocaine (B1626872), with the "trans" and "cis" designations referring to the configuration of the substituents around the double bond in the cinnamoyl group. vulcanchem.com This isomeric difference is crucial for analytical separation and identification, often accomplished using chromatographic techniques. nih.gov The presence and ratio of these isomers can vary depending on the plant species and even the age of the leaves. dshs-koeln.deunodc.org

During the processing of coca leaves, this compound can undergo chemical transformations. For instance, it can be oxidized to form diastereomeric diols. smolecule.combiocrick.com It can also dimerize under certain conditions to form truxilline, a derivative of truxillic acid. smolecule.comtsijournals.com

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₉H₂₃NO₄ |

| Molecular Weight | 329.4 g/mol |

| Physical State | Solid |

| Color | White to Off-White |

| Melting Point | 121°C |

| Optical Rotation | [α]D -4.7° (in chloroform) |

| Solubility | Slightly soluble in chloroform (B151607), dichloromethane, methanol |

| Stability | Light Sensitive |

| Data sourced from multiple references. vulcanchem.com |

Spectroscopic and Analytical Data

The identification and quantification of this compound rely on various analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method used for its detection. smolecule.com

| Analytical Technique | Key Findings |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides characteristic retention times and mass spectral fragmentation patterns for reliable identification and quantification. vulcanchem.com Derivatization with agents like N-methyl-N-TMS-trifluoroacetamide (MSTFA) is often employed. vulcanchem.comscielo.br |

| Liquid Chromatography (LC) | Reverse-phase isocratic systems with dual-wavelength detection can separate cis- and this compound from cocaine and other related compounds. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used in the structural characterization of oxidation products of cinnamoylcocaines, such as diastereomeric diols. biocrick.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl (1R,2R,3S,5S)-8-methyl-3-[(E)-3-phenylprop-2-enoyl]oxy-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-20-14-9-10-15(20)18(19(22)23-2)16(12-14)24-17(21)11-8-13-6-4-3-5-7-13/h3-8,11,14-16,18H,9-10,12H2,1-2H3/b11-8+/t14-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIXMJWNEKUAOZ-UYCDZTDFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C=CC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)/C=C/C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701334867 | |

| Record name | trans-Cinnamoylcocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-67-5, 50763-20-7 | |

| Record name | Cinnamoylcocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamoylcocaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050763207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Cinnamoylcocaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701334867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CINNAMOYLCOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3I44O988U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Natural Occurrence of Trans Cinnamoylcocaine

Distribution of trans-Cinnamoylcocaine in Erythroxylum Species

This compound, alongside its isomer cis-cinnamoylcocaine (B1626872) and the more widely known cocaine, is a characteristic alkaloid of the cultivated coca species. oup.com Quantitative analyses have revealed its presence in all four cultivated varieties: Erythroxylum coca var. coca, E. coca var. ipadu, E. novogranatense var. novogranatense, and E. novogranatense var. truxillense. oup.com Notably, the concentration of cinnamoylcocaines is significantly higher in the two varieties of E. novogranatense compared to the E. coca varieties. oup.com

Varietal and Geographic Influences on this compound Content

The relative abundance of this compound can vary significantly depending on the specific variety of the coca plant and its geographical origin. For instance, Erythroxylum coca grown in Trujillo, Peru, has been found to contain approximately 0.15% of both cis- and this compound, whereas the same variety from Cuzco, another Peruvian region, showed a lower content of 0.06% cinnamoylcocaine (B1241223). dshs-koeln.de These variations highlight the influence of local environmental conditions and genetic diversity on the alkaloid profile. The ratio of cis- to this compound can also fluctuate, ranging from 1:1 to 3:1. dshs-koeln.de While these differences exist, the variability within individual plants of the same species can be too great to reliably use the ratio of cocaine to cinnamoylcocaine as a definitive taxonomic marker.

A comprehensive study analyzing 31 species of Erythroxylum detected cocaine in 13 neotropical species. oup.com Interestingly, two wild species from Venezuela, E. recurrens and E. steyermarkii, were found to have cocaine levels comparable to those of commercially cultivated species. oup.com Cocaine was not detected in the Old World species analyzed in this particular study. oup.com

Accumulation Patterns of this compound in Erythroxylum Plant Tissues

The concentration of this compound is not uniform throughout the Erythroxylum plant; it varies with the developmental stage and the specific tissue. The highest concentrations of both cocaine and cinnamoylcocaine are typically found in the buds and young, rolled leaves. nih.govresearchgate.net This localization corresponds with the highest rates of alkaloid biosynthesis, as demonstrated by the incorporation of ¹³CO₂. nih.govresearchgate.net

In a study monitoring juvenile growth, this compound was the most abundant alkaloid in the cotyledons and young leaves of both E. coca var. coca and E. novogranatense var. novogranatense at 12 and 24 weeks after seeding, respectively. researchgate.net However, as the plants matured, cocaine became the predominant alkaloid in the leaves. researchgate.net This shift suggests a developmental regulation of the biosynthetic pathways, favoring the production of this compound in younger tissues. The biosynthesis and storage of these tropane (B1204802) alkaloids occur within the same leaf tissues, specifically the palisade parenchyma and spongy mesophyll. nih.govmdpi.com This is in contrast to the tropane alkaloids produced by plants in the Solanaceae family, where biosynthesis occurs in the roots and the alkaloids are then transported to the above-ground parts of the plant. mdpi.comresearchgate.net

The following table provides a summary of the distribution of key alkaloids in different parts of Erythroxylum plants.

| Plant Part | Key Alkaloids Detected | Developmental Stage Notes |

| Seeds | Cocaine, cis- and this compound, methylecgonidine, tropine, ecgonine (B8798807) methyl ester, cuscohygrine, and others. astm.org | Methylecgonidine is a primary constituent. astm.org |

| Cotyledons | This compound (most abundant) researchgate.net | High concentration at 12 weeks after seeding. researchgate.net |

| Young Leaves | This compound (most abundant) nih.govresearchgate.netresearchgate.net | High concentration at 24 weeks after seeding; highest rate of biosynthesis. nih.govresearchgate.net |

| Mature Leaves | Cocaine (predominant) researchgate.net | Cocaine concentration increases as leaves mature. researchgate.net |

| Stems | Tropacocaine (in E. novogranatense) researchgate.net | Present in some varieties. |

| Roots | Tropacocaine (in E. novogranatense) researchgate.net | Generally low in the primary tropane alkaloids found in leaves. nih.gov |

Impact of Environmental Factors on this compound Biosynthesis in Planta

Environmental conditions can influence the production of this compound. For instance, exposure to ultraviolet (UV) radiation has been shown to affect the levels of cinnamoylcocaines. One study demonstrated a trend of decreasing this compound levels and a significant decrease in cis-cinnamoylcocaine in the leaves of Erythroxylum novogranatense var. novogranatense plants exposed to UV radiation. researchgate.net This suggests that UV light may be involved in the conversion of cinnamoylcocaines to other alkaloids, such as truxillines, which are dimers of cinnamoylcocaine. researchgate.net

Soil pH also appears to play a role. Erythroxylum novogranatense var. novogranatense leaves have been observed to contain higher concentrations of trans- and cis-cinnamoylcocaine when grown in certain soil pH ranges compared to E. coca. researchgate.net Furthermore, the application of jasmonic acid, a plant hormone involved in defense responses, can induce the emission of various volatile compounds, although its direct and specific impact on this compound biosynthesis requires further detailed investigation. nih.gov

Precursor Incorporation and Enzymatic Pathways for this compound Synthesis

The biosynthesis of this compound is a complex process involving several precursor molecules and enzymatic reactions. The pathway shares early steps with the biosynthesis of other tropane alkaloids but also possesses unique enzymatic machinery.

Role of Phenylalanine Ammonia Lyase (PAL) in Cinnamic Acid Formation for this compound Biosynthesis

The formation of the cinnamoyl moiety of this compound begins with the amino acid L-phenylalanine. thieme-connect.comwikipedia.org The enzyme phenylalanine ammonia-lyase (PAL) plays a crucial first step in the phenylpropanoid pathway by catalyzing the deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. thieme-connect.comwikipedia.orgtaylorandfrancis.com This reaction is a key control point for the biosynthesis of a wide array of phenolic compounds in plants. taylorandfrancis.comnih.gov The resulting trans-cinnamic acid is then activated to its coenzyme A (CoA) ester, cinnamoyl-CoA, which serves as the direct precursor for its incorporation into the final alkaloid structure. mdpi.comthieme-connect.com

Characterization of Cocaine Synthase Activity in Relation to this compound Formation

The final step in the biosynthesis of both cocaine and this compound is the esterification of methylecgonine (B8769275). nih.govresearchgate.net This reaction is catalyzed by an enzyme known as cocaine synthase, which is a member of the BAHD family of acyltransferases. nih.govresearchgate.netresearchgate.net This enzyme is capable of utilizing both benzoyl-CoA and cinnamoyl-CoA as substrates to produce cocaine and this compound, respectively. nih.govresearchgate.net

Enzyme assays have shown that cocaine synthase activity is present in various aerial tissues of E. coca, with the highest activity found in young, developing leaves, which correlates with the high concentrations of cinnamoylcocaine in these tissues. nih.govresearchgate.net The enzyme's preference for cinnamoyl-CoA over benzoyl-CoA in young leaves is likely due to the higher availability of cinnamoyl-CoA, which is also a precursor for the biosynthesis of flavonoids that are abundant in young coca leaves. nih.gov As the leaves mature, the availability of benzoyl-CoA increases, leading to a shift towards cocaine production. nih.gov

Kinetic studies of cocaine synthase have revealed that it is significantly more efficient at catalyzing the formation of both cocaine and cinnamoylcocaine compared to other similar enzymes found in the plant. researchgate.net The localization of cocaine synthase in the palisade parenchyma and spongy mesophyll of the leaves further supports the finding that the biosynthesis of these alkaloids occurs in the above-ground portions of the plant. nih.govmdpi.com

Divergent and Convergent Biosynthetic Routes to Tropane Alkaloids Involving this compound

Tropane alkaloids (TAs) are a class of secondary metabolites characterized by a bicyclic N-methyl-8-azabicyclo[3.2.1]octane core. mdpi.compnas.org Their biosynthesis begins with the amino acids ornithine or arginine, which are converted to putrescine. pnas.orgnih.gov The pathway proceeds to a critical branching point, the N-methyl-Δ¹-pyrrolinium cation, a common precursor for all tropane alkaloids. mdpi.com From this intermediate, biosynthetic routes diverge to produce the various classes of TAs, such as the hyoscyamine (B1674123) group found in the Solanaceae family and the cocaine group, including this compound, in the Erythroxylaceae family. mdpi.com

Comparative Analysis of this compound Biosynthesis in Erythroxylum vs. Solanaceae

A comparative analysis of tropane alkaloid biosynthesis in the Erythroxylaceae and Solanaceae families reveals profound differences, supporting the theory of a polyphyletic or independent origin. pnas.orgtdl.org

Key Differences in Biosynthesis:

Site of Synthesis : In the Solanaceae family, TA biosynthesis occurs in the roots, and the alkaloids are subsequently transported to the aerial parts of the plant. nih.govpnas.orgresearchgate.net In stark contrast, the entire biosynthetic pathway for cocaine and this compound in Erythroxylum coca occurs in the young leaves. researchgate.netpnas.org

Core Ring Structure : A defining feature of Erythroxylum TAs, including this compound, is the presence of a 2-carbomethoxy group on the tropane ring. This feature is absent in the TAs produced by the Solanaceae family. pnas.orgpnas.org This structural divergence is due to a specific SABATH family methyltransferase (ecgonone methyltransferase) present in Erythroxylum that is not found in the Solanaceae pathway. nih.govresearchgate.net

Key Enzymatic Steps : The enzymes recruited for analogous reactions often belong to different protein families. A critical reduction step in the pathway is catalyzed by tropinone (B130398) reductases (TRs) of the short-chain dehydrogenase/reductase (SDR) family in Solanaceae. pnas.org In E. coca, the corresponding reaction (the reduction of methylecgonone) is catalyzed by methylecgonone reductase (MecgoR), an enzyme belonging to the completely different aldo-keto reductase (AKR) protein family. pnas.orgresearchgate.net Furthermore, the enzymes responsible for the initial and secondary ring closures in the formation of the tropane skeleton have also been shown to have evolved independently in each family. nih.govresearchgate.netresearchgate.net

Table 2: Comparative Overview of Tropane Alkaloid Biosynthesis

| Feature | Erythroxylum (e.g., E. coca) | Solanaceae (e.g., Atropa belladonna) |

| Primary Alkaloids | Cocaine, this compound | Hyoscyamine, Scopolamine |

| Site of Biosynthesis | Young leaves, buds researchgate.netpnas.org | Roots nih.govpnas.org |

| Key Structural Feature | 2-carbomethoxy group present pnas.org | 2-carbomethoxy group absent |

| Key Reductase Enzyme | Methylecgonone Reductase (MecgoR) researchgate.net | Tropinone Reductases (TRI/TRII) pnas.org |

| Reductase Enzyme Family | Aldo-Keto Reductase (AKR) researchgate.net | Short-Chain Dehydrogenase/Reductase (SDR) pnas.org |

| Initial Ring Formation | Involves bifunctional spermidine (B129725) synthase/N-methyltransferases nih.gov | Involves putrescine N-methyltransferase (PMT) nih.gov |

| Evolutionary Origin | Independent, convergent evolution sciencedaily.comuniv-tours.fr | Independent, convergent evolution sciencedaily.comuniv-tours.fr |

Isomerization Dynamics between cis- and this compound in Planta

The cinnamic acid moiety of cinnamoylcocaine exists as two geometric isomers: trans and cis. Research suggests that this compound is the primary isomer synthesized enzymatically within the plant. thieme-connect.com The cis-cinnamoylcocaine isomer is believed to be formed subsequently, primarily through a non-enzymatic photolysis reaction driven by sunlight. thieme-connect.com

This light-induced isomerization is supported by studies investigating the effects of ultraviolet (UV) radiation on alkaloid profiles in Erythroxylum leaves. Exposure to ambient UV radiation was shown to decrease the levels of both trans- and cis-cinnamoylcocaine while simultaneously increasing the concentration of truxillines. researchgate.net Truxillines are photodimers formed by the [2+2] cycloaddition of cinnamoylcocaine molecules, a reaction that requires light. researchgate.netjaist.ac.jp This indicates that solar UV radiation directly influences the chemical fate of cinnamoylcocaines in the leaf, driving both their isomerization and their subsequent dimerization. The ratio between the cis and trans isomers can vary significantly, from 1:1 to 3:1, depending on factors such as the specific plant variety and environmental conditions. dshs-koeln.de

Chemical Transformations and Reactivity of Trans Cinnamoylcocaine

Degradation Pathways of trans-Cinnamoylcocaine

The chemical breakdown of this compound is a significant aspect of its chemical profile, with hydrolysis being the principal pathway.

Hydrolytic Cleavage Products of this compound

The primary mode of degradation for this compound is through hydrolytic cleavage of its ester linkages. This process can yield several products. Hydrolysis of the cinnamoyl ester bond results in the formation of ecgonine (B8798807) methyl ester and trans-cinnamic acid. researchgate.netunodc.org Further hydrolysis of the methyl ester group in ecgonine methyl ester produces ecgonine. researchgate.net Studies have shown that during the extraction and purification of cocaine, the concentration of hydrolysis products can significantly increase. researchgate.net

Table 1: Hydrolytic Degradation Products of this compound

| Precursor Compound | Hydrolysis Product(s) | Source(s) |

|---|---|---|

| This compound | Ecgonine methyl ester, trans-Cinnamic acid | researchgate.netunodc.org |

Influence of Storage and Environmental Conditions on this compound Stability

The stability of this compound is markedly influenced by storage temperature and the presence of moisture. researchgate.netresearchgate.net Degradation is more pronounced at room temperature compared to refrigerated or frozen conditions. researchgate.netresearchgate.net Even under frozen conditions, some degradation can occur over time. mdpi.com The presence of residual solvents, such as ethanol, from processing can also lead to the transesterification of this compound over time, forming its ethyl ester analog. researchgate.net Exposure to heat can also alter the alkaloid profile, affecting its stability. smolecule.com

Oxidative Transformations of this compound

This compound is susceptible to oxidative reactions, particularly at the double bond of the cinnamoyl group.

Formation of Diastereomeric Dihydroxy-phenylpropionylecgonine Methyl Esters

The oxidation of this compound can lead to the formation of diastereomeric dihydroxy-phenylpropionylecgonine methyl esters. nih.govbiocrick.comunodc.org Specifically, the oxidation of this compound produces (2R,3S)-dihydroxy-3-phenylpropionylecgonine methyl ester and (2S,3R)-dihydroxy-3-phenylpropionylecgonine methyl ester. nih.govbiocrick.com These compounds are formed through the dihydroxylation of the alkene in the cinnamoyl side chain. nih.govacs.org The presence of these diols in illicit cocaine samples suggests that oxidation procedures were used during the refinement process. nih.govbiocrick.com

Table 2: Oxidation Products of this compound

| Reactant | Oxidation Products | Source(s) |

|---|

Mechanistic Aspects of this compound Oxidation

The oxidation of the ethylenic bond in the trans-cinnamoyl moiety is a key transformation. While detailed mechanistic studies specifically on this compound are not extensively documented in the provided results, the formation of diols suggests a dihydroxylation reaction. nih.govbiocrick.com This type of reaction can be achieved using oxidizing agents like potassium permanganate. oup.com The Sharpless asymmetric dihydroxylation is a well-known method for converting alkenes to chiral diols, providing a potential synthetic analogy for this transformation. acs.org

Dimerization Reactions of this compound

This compound can undergo dimerization, a reaction of significant interest in the analysis of coca leaf products. This process is known to be a photochemical [2+2] cycloaddition. tsijournals.com The dimerization of this compound can result in the formation of truxillines, which are derivatives of truxillic acid. smolecule.comwikipedia.org This reaction is influenced by exposure to sunlight, with higher levels of truxillines indicating greater sun exposure. researchgate.netusda.gov The specific isomers of truxilline formed can be indicative of the geographic origin of the coca leaves. researchgate.net

Formation of Truxilline Derivatives from this compound

The most notable chemical transformation of this compound is its dimerization to form a group of diastereomeric alkaloids known as truxillines. researchgate.netwikipedia.org This process involves the [2+2] cycloaddition of the alkene moieties of two this compound molecules, resulting in the formation of a cyclobutane (B1203170) ring. tsijournals.com The resulting truxilline molecules are derivatives of truxillic and truxinic acids. nih.gov

The stereochemistry of the resulting cyclobutane ring gives rise to a variety of truxilline isomers. While literature has often cited the existence of 11 truxillines, more recent analysis suggests a total of 15 possible isomers, which can be categorized into five mutually diastereomeric truxillates and ten mutually diastereomeric truxinates. nih.gov The specific isomers and their relative proportions found in coca leaves and, consequently, in cocaine samples can vary significantly. This variation is influenced by factors such as the specific species and variety of the coca plant (Erythroxylum genus) and the conditions to which the plant material is exposed, particularly sunlight. tandfonline.comresearchgate.net

The isomeric composition of truxillines serves as a chemical "fingerprint," providing valuable information for forensic analysis. nih.govresearchgate.net For instance, cocaine originating from Colombia has been observed to have a higher concentration of truxillines (over 5% relative to cocaine) compared to samples from Peru (less than 3%) or Bolivia (less than 1%). researchgate.net This difference is attributed to the different varieties of coca cultivated in these regions and their respective exposure to sunlight during cultivation and processing. researchgate.net

A variety of truxilline isomers have been identified in cocaine samples, including but not limited to α-truxilline, β-truxilline, γ-truxilline, δ-truxilline, and ε-truxilline. researchgate.net The table below summarizes some of the key truxilline isomers formed from the dimerization of cinnamoylcocaines.

| Truxilline Isomer | General Structural Feature | Significance |

| α-Truxilline | A stereoisomer of truxillic acid derivative. | Commonly found isomer in forensic samples. researchgate.net |

| β-Truxilline | A stereoisomer of truxillic acid derivative. | Another frequently identified isomer. researchgate.net |

| γ-Truxilline | A stereoisomer of truxinic acid derivative. | Its presence and proportion contribute to the chemical signature. researchgate.net |

| δ-Truxilline | A stereoisomer of truxinic acid derivative. | Used in conjunction with other isomers for origin determination. researchgate.net |

| ε-Truxilline | A stereoisomer of truxinic acid derivative. | Part of the complex mixture of truxillines analyzed in forensic chemistry. researchgate.net |

Photolytic and Other Catalytic Influences on this compound Dimerization

The dimerization of this compound to form truxillines is predominantly a photochemical reaction. nih.govtsijournals.com This process is initiated by exposure to ultraviolet (UV) radiation, which is abundant in sunlight. The UV energy promotes the [2+2] cycloaddition reaction between the carbon-carbon double bonds of the cinnamoyl groups of two separate this compound molecules.

The specific conditions of this photolytic process can influence the resulting mixture of truxilline isomers. Key factors include:

UV Wavelength: The efficiency of the dimerization can be dependent on the specific wavelength of UV light.

Solvent: The polarity of the solvent in which the reaction occurs can affect the alignment of the reactant molecules and thus influence the stereochemical outcome of the dimerization. For example, the formation of certain truxilline isomers may be favored in non-polar solvents.

Exposure Time: The duration of exposure to UV light will impact the extent of the dimerization reaction.

While photolysis is the primary and most well-documented catalyst for this dimerization, the term "specific conditions" is sometimes used more broadly, though detailed non-photolytic catalytic methods for this specific transformation are not extensively described in the reviewed literature. smolecule.com The formation of truxillines in coca leaves is a natural consequence of the plant's exposure to sunlight. researchgate.net The table below outlines the key influential factors in the photodimerization of this compound.

| Influential Factor | Effect on Dimerization | Research Findings |

| UV Radiation | Primary catalyst for the [2+2] cycloaddition reaction. | Exposure to sunlight is a key factor in the natural formation of truxillines in coca leaves. nih.govresearchgate.net |

| Solvent Polarity | Influences the stereochemical outcome of the reaction. | Non-polar solvents may favor the formation of specific truxilline isomers. |

| Coca Plant Variety | Determines the initial concentration of this compound and potentially the isomeric ratio of truxillines. | Different Erythroxylum species and varieties produce varying amounts and types of alkaloids. researchgate.net |

In addition to dimerization, this compound can undergo other chemical transformations, such as oxidation. However, the formation of truxilline derivatives via photolytic dimerization remains the most significant and well-studied reaction pathway for this compound.

Advanced Analytical Methodologies for Trans Cinnamoylcocaine Research

Chromatographic Techniques for Separation and Quantification of trans-Cinnamoylcocaine

Chromatographic methods are fundamental in the analysis of this compound, providing the necessary selectivity and sensitivity to distinguish it from its isomers and other related compounds in complex matrices.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. It offers high resolution and is often coupled with various detectors for enhanced sensitivity and specificity.

Flame Ionization Detection (FID) and Nitrogen-Phosphorus Detection (NPD) are two common detectors used in the gas chromatographic analysis of this compound.

Flame Ionization Detection (FID): FID is a widely used detector known for its robustness and linear response over a wide range of concentrations. In the analysis of coca leaf extracts and illicit cocaine samples, GC-FID is employed for the quantification of major and minor alkaloids, including this compound. scielo.br The United States Drug Enforcement Administration (DEA) utilizes a method known as Chromatographic Impurity Signature Profile Analysis (CISPA), which relies on GC-FID for the quantification of impurities such as cis- and this compound. scielo.br This method often involves a derivatization step to improve the chromatographic properties of the analytes. scielo.br For instance, a study on the constituents of Erythroxylon coca leaves outlined a GC-FID procedure for analyzing cocaine and its related alkaloids, including this compound. nih.gov

Nitrogen-Phosphorus Detection (NPD): NPD is a highly sensitive detector for nitrogen- and phosphorus-containing compounds. Since this compound is a nitrogen-containing alkaloid, GC-NPD offers excellent selectivity and sensitivity for its detection. A rapid method for the comparative analysis of illicit cocaine samples was developed using capillary gas chromatography with a nitrogen-phosphorus detector. nih.govastm.org This method calculates the area ratios of four alkaloids, including this compound, to cocaine, allowing for the reliable comparison of samples to determine a common origin. nih.govastm.org

Table 1: GC-FID and GC-NPD Method Parameters for this compound Analysis

| Parameter | GC-FID Method for Coca Leaves nih.gov | GC-NPD Method for Illicit Cocaine nih.govastm.org |

| Column | Glass column (0.9 m x 2 mm I.D.) packed with 3% OV-17 on 100/120 mesh Gas-Chrom Q | Capillary column |

| Oven Temperature | 255°C (isothermal) | Not specified |

| Injector Temperature | 260°C | Not specified |

| Detector Temperature | 275°C | Not specified |

| Carrier Gas | Nitrogen | Not specified |

| Internal Standard | Androst-4-ene-3,17-dione | Not specified |

| Key Finding | Determined the relative proportions of cis- and this compound in coca leaves from different locations. | Established area ratios of alkaloids, including this compound, to cocaine for sample comparison. |

Mass Spectrometric Detection (GC-MS, GCxGC-MS) for this compound

The coupling of gas chromatography with mass spectrometry provides a powerful tool for the unequivocal identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the highly specific detection capabilities of MS. It is a standard technique in forensic laboratories for the analysis of illicit drug samples. nih.gov The presence of this compound in illicit cocaine seizures has been confirmed through GC-MS analysis, often in concentrations of 1% or less relative to cocaine. mdma.choup.com The mass spectrum of this compound provides a unique fragmentation pattern that serves as a fingerprint for its identification. smolecule.com GC-MS is also instrumental in the analysis of coca paste, where it is used to identify cocaine and other alkaloids, including this compound, in both the basic and derivatized (trimethylsilyl derivative) fractions. nih.gov

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS): GCxGC is an advanced analytical technique that offers significantly increased peak capacity and resolving power compared to conventional one-dimensional GC. sepsolve.com This is achieved by using two columns with different stationary phases connected by a modulator. sepsolve.com The application of GCxGC-MS in cocaine profiling has been explored to enhance the separation and detection of minor components that may be hidden under larger peaks in a standard GC chromatogram. aic.gov.au This technique allows for a more detailed chemical fingerprint of a sample, which can be valuable for source determination and linking different seizures. aic.gov.au The enhanced separation provided by GCxGC is particularly useful for resolving complex mixtures of alkaloids and impurities found in illicit cocaine. aic.gov.au

Table 2: GC-MS Parameters for this compound Identification

| Parameter | GC-MS Method for Illicit Cocaine mdma.ch |

| Instrument | Hitachi Model RMU-6L, single focusing |

| Column | 3% OV-1 on 100-120 mesh Chromosorb W HP |

| Column Temperature | Isothermal at approximately 225°C |

| Key Finding | Confirmed the identity of this compound isolated from illicit cocaine samples by comparing its mass spectrum with that of a synthesized standard. |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to thermal lability or low volatility.

UV and DAD detectors are commonly used in HPLC for the detection of compounds that absorb ultraviolet or visible light.

Ultraviolet (UV) Detection: HPLC with UV detection is a robust method for the analysis of this compound. The cinnamoyl group in the molecule results in a characteristic UV absorbance maximum at approximately 280 nm, which allows for its selective detection in the presence of cocaine, which has a minimal absorbance at this wavelength. mdma.chnih.gov This difference in UV spectra enables the differentiation and quantification of cinnamoylcocaines in illicit cocaine samples. nih.gov

Diode Array Detection (DAD): A Diode Array Detector (DAD) is a more advanced type of UV detector that can acquire the entire UV-visible spectrum of a compound as it elutes from the HPLC column. aurora-universities.euscioninstruments.com This provides more comprehensive information than a single-wavelength UV detector and aids in peak purity assessment and compound identification. mdpi.com An HPLC-DAD method was developed and validated for the simultaneous determination of cocaine, its degradation products, and common adulterants. researchgate.net The ability to obtain full spectral data is particularly useful in distinguishing between isomers like cis- and this compound. researchgate.net

Table 3: HPLC-UV/DAD Method for this compound Analysis nih.gov

| Parameter | HPLC-UV Method |

| System | Reverse-phase isocratic system |

| Detection | Dual wavelength at 254 nm and 280 nm |

| Key Finding | Separation of cis- and this compound from cocaine, benzoylecgonine (B1201016), and benzoic acid. Specific identification was achieved by collecting the chromatographic effluent for UV spectrophotometry and mass spectrometry. |

Tandem Mass Spectrometry (HPLC-MS/MS) Approaches

The coupling of HPLC with tandem mass spectrometry (MS/MS) offers the highest level of selectivity and sensitivity for the analysis of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This technique combines the separation capabilities of HPLC with the specificity of tandem mass spectrometry. A reliable HPLC-MS/MS method has been developed for the assessment of various coca alkaloids and metabolites, including this compound, in oral fluid samples. nih.gov This method demonstrated good precision and accuracy, with low limits of detection and quantification. nih.gov HPLC-MS/MS is also a valuable tool in hair analysis to differentiate between the chewing of coca leaves and the abuse of cocaine, where the presence and ratios of minor alkaloids like this compound can be indicative. biocrick.com

Table 4: HPLC-MS/MS Method for this compound in Oral Fluid nih.gov

| Parameter | HPLC-MS/MS Method |

| Sample Preparation | Protein removal from oral fluid supernatant with acidified acetonitrile. |

| Validation | Fully validated according to international criteria. |

| Precision | Intraday and inter-day precisions were lower than ±20%. |

| Accuracy | Intraday and inter-day accuracy was within the 75-116% range. |

| Key Finding | Successfully applied to the analysis of this compound and other alkaloids in oral fluid from cocaine abusers and coca leaf consumers. |

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric methods are indispensable for the unambiguous structural elucidation and quantification of this compound. These techniques provide detailed information on the molecule's chemical structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of this compound, allowing for the clear differentiation between its cis and trans isomers. mdma.chtandfonline.com The proton NMR (¹H NMR) spectrum of this compound exhibits characteristic signals for its olefinic hydrogens. rsc.org Specifically, a doublet appears at approximately 6.50 ppm with a large coupling constant (J) of 16 Hz, and another doublet is observed at 7.76 ppm, also with a J value of 16 Hz. rsc.org This large coupling constant is indicative of the trans configuration of the protons across the double bond. rsc.org In contrast, the cis isomer displays doublets with a smaller coupling constant of around 12.4 Hz. rsc.org

Beyond structural confirmation, quantitative NMR (qNMR) has been developed as an accurate and precise method for determining the concentration of this compound in seized cocaine samples. researchgate.netrsc.org An external reference ¹H qNMR method known as PULCON (Pulse Length based Concentration determination) allows for the quantification of major alkaloids, including this compound, with high accuracy and precision, often in under 15 minutes of analysis. rsc.orgrsc.org This method has been successfully applied to high-purity cocaine seizures, determining this compound concentrations that can range from 0.33% to 5.82% (w/w). researchgate.netrsc.org

¹H NMR Spectroscopic Data for Cinnamoylcocaine (B1241223) Isomers

| Compound | Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Relaxation Time (T1) | Solvent / Conditions |

|---|---|---|---|---|---|---|

| This compound | Olefinic Hydrogen | 6.50 - 6.54 | Doublet | 16 | 1.3 s | D₂O / 28°C |

| This compound | Olefinic Hydrogen | 7.76 | Doublet | 16 | Not Reported | D₂O / 28°C |

| cis-Cinnamoylcocaine (B1626872) | Olefinic Hydrogen | 5.98 | Doublet | 12.4 | 1.5 s | D₂O / 28°C |

| cis-Cinnamoylcocaine | Olefinic Hydrogen | 7.22 | Doublet | 12.4 | Not Reported | D₂O / 28°C |

Data sourced from multiple research findings. rsc.org

Infrared (IR) spectroscopy provides crucial information about the functional groups present in the this compound molecule. The IR spectrum of the trans isomer can be readily distinguished from its cis counterpart. mdma.ch A key difference is observed in the carbonyl stretching region, where the trans isomer shows an absorption band at approximately 1695 cm⁻¹. mdma.ch Another significant feature in the spectrum of this compound is a major band at 1320 cm⁻¹, attributed to the in-plane C-H bending of the olefinic protons, which is absent in the cis isomer. mdma.ch The C=C stretching frequency appears around 1625 cm⁻¹. mdma.ch

Fourier-Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a rapid and non-destructive technique used for analyzing samples with minimal preparation. researchgate.netlcms.cz FTIR-ATR spectra are typically collected between 4000 cm⁻¹ and 400 cm⁻¹ and can be used to identify this compound in illicit samples. researchgate.net

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1695 | Carbonyl (C=O) Stretch |

| 1625 | Olefinic Carbon-Carbon (C=C) Stretch |

| 1320 | In-plane Olefinic C-H Bending |

Data sourced from research findings. mdma.ch

Ultraviolet-Visible (UV-Vis) spectrophotometry is used to study the electronic transitions within the this compound molecule, which are primarily associated with its cinnamic acid chromophore. mdma.ch In a dilute sulfuric acid solution, this compound exhibits a characteristic maximum absorbance (λmax) at approximately 280 nm. mdma.ch The presence of this compound in illicit cocaine samples can interfere with the spectrophotometric quantification of cocaine when measurements are made near 275 nm, but it does not interfere with the cocaine maximum at 232 nm. mdma.chswgdrug.org This characteristic absorption at 280 nm is leveraged in liquid chromatography systems that use dual-wavelength detectors for the specific identification of cinnamoylcocaines alongside cocaine. nih.gov

UV-Vis Absorption Data for this compound

| Compound | Maximum Absorption (λmax) | Conditions |

|---|---|---|

| This compound | 280 nm | Dilute Sulfuric Acid |

Data sourced from research findings. mdma.ch

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. While standard mass spectrometry of this compound and its cis isomer yield nearly identical spectra with the same parent peak, HRMS provides the high-resolution data needed for unambiguous identification in complex mixtures. mdma.ch Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with HRMS have been used to identify this compound as a component in illicit drug samples. thermofisher.com Furthermore, liquid and gas chromatography-mass spectrometry are routinely used to characterize this compound and its degradation or oxidation products. nih.gov

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. wikipedia.orgscielo.org.co This method is capable of distinguishing between isomers, including cis/trans isomers, which may be difficult to resolve by mass spectrometry alone. nih.gov IMS, often coupled with mass spectrometry (IMS-MS), provides an additional dimension of separation and is used in the detection of drugs and related compounds. wikipedia.orguts.edu.au The technique operates by measuring the time it takes for an ion to travel through a drift tube filled with a neutral buffer gas under the influence of an electric field. scielo.org.conih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is a critical prerequisite for the reliable and accurate analysis of this compound. The choice of strategy depends on the nature of the sample matrix, whether it is plant material or a processed illicit sample.

Several methods have been established for the extraction and isolation of this compound from both coca leaves and illicit cocaine seizures.

Column Chromatography: Classical column partition chromatography is a well-established method for isolating this compound from crude bi-alkaloidal extracts of coca leaves and illicit samples. mdma.ch Alumina column chromatography can also be employed, where cocaine and this compound typically elute in earlier fractions (e.g., with hexane/diethyl ether) compared to the more polar cis-cinnamoylcocaine. researchgate.netresearchgate.net

Solvent Extraction: A common procedure involves basifying powdered coca leaf samples followed by extraction with an organic solvent like diethyl ether. sci-hub.se This effectively extracts cocaine and related alkaloids, including this compound.

Accelerated and Microwave-Assisted Extraction: More advanced and rapid techniques have been developed to improve extraction efficiency.

Accelerated Solvent Extraction (ASE): This method uses elevated temperatures and pressures to quickly extract analytes. Optimal conditions for extracting cocaine and its alkaloids from coca leaves have been reported as 20 MPa pressure, 80°C, and an extraction time of 10 minutes. researchgate.net

Focused Microwave-Assisted Extraction (FMAE): This technique utilizes microwave energy to heat the solvent and sample, dramatically reducing extraction times. Quantitative extraction of cocaine and related alkaloids from coca leaves can be achieved in as little as 30 seconds. sci-hub.seresearchgate.net

It has been noted that younger coca leaves tend to contain higher levels of cinnamoylcocaines compared to older leaves, which can influence the yield from plant matrices. unodc.org

Summary of Extraction Methods for this compound

| Extraction Method | Matrix | Key Solvents / Parameters | Reference(s) |

|---|---|---|---|

| Column Partition Chromatography | Coca Leaf Extract, Illicit Samples | 2N HCl-Celite 545, Chloroform (B151607) | mdma.ch |

| Alumina Column Chromatography | Crude Cocaine Base | Hexane/Diethyl Ether | researchgate.netresearchgate.net |

| Solid-Liquid Extraction | Coca Leaves | Diethyl Ether (after basification) | sci-hub.se |

| Accelerated Solvent Extraction (ASE) | Coca Leaves | Pressure: 20 MPa, Temp: 80°C, Time: 10 min | researchgate.net |

Chemical Derivatization for Enhanced Chromatographic and Spectrometric Detection

In the analysis of this compound, particularly when employing gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID), chemical derivatization is a critical step to improve analytical performance. scielo.brresearchgate.netscielo.br This process involves chemically modifying the analyte to produce a new compound with properties more suitable for the chosen analytical technique. The primary goals of derivatizing this compound and other related alkaloids are to increase their volatility and thermal stability, reduce peak tailing, and enhance detection sensitivity. jfda-online.com

Gas chromatography is a preferred technique for the quantification of minor alkaloids in cocaine samples, including this compound. scielo.brresearchgate.netscielo.br However, compounds containing polar functional groups, such as the hydroxyl group in any potential hydrolysis products or related alkaloids without a methyl ester, can exhibit poor chromatographic behavior. Derivatization masks these polar groups, leading to sharper, more symmetrical peaks and improved separation from other compounds in the sample matrix. jfda-online.com

One of the most common derivatization techniques used in the analysis of cocaine alkaloids is silylation. scielo.brresearchgate.netscielo.br This involves replacing active hydrogen atoms in hydroxyl or amine groups with a trimethylsilyl (B98337) (TMS) group. A frequently used reagent for this purpose is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). scielo.brresearchgate.netscielo.br The resulting TMS derivatives are generally more volatile and less polar, making them ideal for GC analysis. researchgate.net

Research has detailed specific methods for the derivatization of minor alkaloids, including this compound. For instance, one established method involves using a solution of MSTFA in chloroform (1:1 v/v) and heating the mixture at 75°C for 30 minutes to ensure complete derivatization. scielo.brresearchgate.netscielo.br Another validated procedure utilizes a mixture of chloroform and pyridine (B92270) (5:1 v/v) with MSTFA, followed by heating at 80°C for one hour. scielo.br These derivatization steps are integral to methods aimed at the simultaneous quantification of various minor alkaloids, providing crucial data for chemical profiling of cocaine samples. scielo.brresearchgate.net

For liquid chromatography (HPLC), derivatization can also be employed to enhance detectability. While not as common for this compound itself, which has a strong UV chromophore, derivatizing agents like phenylisothiocyanate can be used for related primary and secondary amines that may be present in a sample, improving their chromatographic behavior and detection. oup.com

The selection of the derivatization reagent and reaction conditions is crucial for achieving reproducible and accurate quantitative results. The stability of the resulting derivative and the absence of interfering by-products are key considerations in method development. researchgate.net

The following table summarizes common derivatization methodologies applied in the analysis of this compound and related compounds.

| Analyte | Derivatization Reagent | Reaction Conditions | Analytical Technique | Purpose of Derivatization | Reference |

| This compound & other minor alkaloids | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / Chloroform (1:1) | 75°C for 30 min | GC-FID, GC-MS | Increased volatility, improved peak shape, and thermal stability. | scielo.br, researchgate.net, scielo.br |

| This compound & other minor alkaloids | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) / Pyridine | 80°C for 1 hour | GC-MS | Increased volatility and improved chromatographic performance for quantification. | scielo.br |

| Primary/secondary amines (in related samples) | Phenylisothiocyanate | Not specified | HPLC | Enhanced UV detectability and improved chromatography. | oup.com |

| Benzoylecgonine (cocaine metabolite) | Pentafluoropropionic anhydride (B1165640) (PFPA) / Pentafluoropropanol (PFP) | 60°C for 20 min | GC-MS | Improved volatility and chromatographic efficiency. | dshs-koeln.de |

Forensic Chemistry and Impurity Profiling Applications of Trans Cinnamoylcocaine

trans-Cinnamoylcocaine as a Chemical Marker in Illicit Cocaine Samples

This compound, along with its isomer cis-cinnamoylcocaine (B1626872), is a naturally occurring alkaloid in the coca leaf. mdma.chnih.gov However, its concentration in the final illicit cocaine product can vary significantly depending on the manufacturing process employed. researchgate.net This variability makes it a valuable tool for forensic chemists in profiling and comparing cocaine seizures.

Application in Impurity Signature Profiling Analysis (ISPA/CISPA)

Chromatographic Impurity Signature Profile Analysis (CISPA) is a technique used by forensic laboratories to generate a "fingerprint" of a drug sample based on its impurity composition. researchgate.netojp.gov This method allows for the comparison of different seizures to determine if they share a common origin. ojp.govastm.org this compound is a key analyte in these profiling methods. researchgate.netnih.gov

The United States Drug Enforcement Administration (DEA) utilizes a CISPA method that quantifies several alkaloidal impurities, including this compound, to create a detailed chemical profile of cocaine samples. scielo.br The presence and relative abundance of this compound, in conjunction with other impurities like cis-cinnamoylcocaine, tropacocaine, and various truxillines, contribute to a unique signature for a given batch of cocaine. researchgate.netnih.gov This signature can then be used to link different seizures to a common manufacturing source. astm.org

Correlation of this compound Ratios for Common Origin Determination

The comparison of ratios of specific impurities to the main drug compound is a fundamental aspect of impurity profiling. For cocaine, the ratios of this compound and its cis-isomer to cocaine are particularly informative for establishing potential links between samples. astm.orgunodc.org Consistent ratios across different seizures suggest a high probability of a common origin. astm.org

Research has demonstrated that while the absolute amounts of impurities may vary even within the same batch, the ratios of these impurities to cocaine tend to remain stable. astm.org Statistical analysis of these ratios from a large number of seizures allows for the creation of databases that can be used to assess the likelihood of a common source for newly seized samples. astm.orgnih.gov

A study by Janzen et al. illustrated the use of area ratios of four key alkaloids, including this compound, to cocaine for sample comparison. The data below, adapted from their work, shows the consistency of these ratios within samples from a common source.

Table 1: Example of Impurity Ratios in Cocaine Samples from a Common Origin

| Sample | TROP/COC (x1000) | NOR/COC (x1000) | CIS/COC (x1000) | TRANS/COC (x1000) |

|---|---|---|---|---|

| Case 1, Exhibit A | 1.5 | 0.8 | 2.1 | 3.4 |

| Case 1, Exhibit B | 1.6 | 0.8 | 2.2 | 3.5 |

| Case 1, Exhibit C | 1.5 | 0.7 | 2.1 | 3.3 |

Source: Adapted from Janzen et al. astm.org

Differentiation of Processing Procedures based on this compound Presence

The presence and concentration of this compound can also provide clues about the methods used to process the coca leaves and purify the cocaine. researchgate.net A common step in clandestine cocaine production involves the use of oxidizing agents, such as potassium permanganate, to remove cinnamoylcocaine (B1241223) isomers and other impurities, resulting in a whiter, more refined product. researchgate.netunodc.org

Therefore, the ratio of (cis- + this compound) to cocaine can serve as an indicator of the level of oxidation the sample has undergone. semanticscholar.org Samples with a low cinnamoylcocaine content are likely to have been subjected to a more rigorous purification process involving oxidation. semanticscholar.orgnih.gov Conversely, a higher concentration of these isomers suggests a cruder production method or the deliberate omission of the oxidation step. researchgate.net The recent identification of dihydroxy-3-phenylpropionylecgonine methyl esters, which are oxidation products of cinnamoylcocaines, in some illicit cocaine samples suggests modifications in the oxidation procedures used by clandestine laboratories. nih.gov

Databases and Statistical Approaches for this compound Profiling Data

To effectively utilize impurity profile data, including information on this compound, forensic laboratories rely on the development of comprehensive databases and the application of statistical methods. astm.orgunodc.org These databases compile the chemical profiles of numerous cocaine seizures, allowing for the systematic comparison of new samples. astm.org

Statistical approaches, such as calculating pairwise ratio differences and employing classification methods like randomForest, have been shown to be effective in discriminating between cocaine samples from different batches. nih.gov These methods can handle the complexity of the data and are less affected by variations in sample concentration or instrumental noise. nih.gov The use of chemometrics and pattern recognition programs can further enhance the ability to identify links between seizures. nih.govojp.gov

Interlaboratory Studies and Quality Assurance in this compound Analysis

The successful application of this compound profiling for intelligence purposes requires consistency and reliability in analytical results across different forensic laboratories. Interlaboratory studies and quality assurance programs are crucial for achieving this. rsc.org

Organizations like the United Nations Office on Drugs and Crime (UNODC) facilitate International Collaborative Exercises (ICE) where laboratories can anonymously compare their results on standardized test samples. unodc.org These exercises help to identify discrepancies in analytical methods and promote the harmonization of procedures for impurity profiling. unodc.orgresearchgate.net The development and use of certified reference materials and established analytical protocols are also essential components of a robust quality assurance system in the analysis of this compound and other cocaine impurities. rsc.org

Mechanistic Pharmacological Investigations of Trans Cinnamoylcocaine

In Vitro Studies on trans-Cinnamoylcocaine Interactions with Neurotransmitter Systems

While this compound itself is often considered to have low pharmacological activity, its structural resemblance to cocaine suggests potential interactions with monoamine transporters, which are crucial for regulating neurotransmitter levels in the brain. basicmedicalkey.comvulcanchem.commdpi.com Cocaine's primary mechanism of action involves the blockade of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters. nih.govresearchgate.netdevilslane.com

Research into the binding affinity of this compound for these transporters is less extensive than for cocaine. However, studies on cocaine and its analogs provide a framework for understanding these potential interactions. For instance, cocaine and its analogs, like β-CFT, are known to bind potently to DAT in its outward-facing conformation. researchgate.net The structural differences between this compound and cocaine, specifically the rigidity and planarity of the cinnamoyl group compared to the benzoyl group, may influence its binding affinity and efficacy at these transporter sites. The precise inhibitory concentrations (IC50) of this compound at DAT, NET, and SERT are not as well-documented in publicly available literature as those for cocaine.

Exploration of this compound Effects on Voltage-Gated Sodium Channels

Cocaine is known to possess local anesthetic properties due to its ability to block voltage-gated sodium channels. nih.govencyclopedia.pub This action inhibits the propagation of nerve impulses. encyclopedia.pub Given its structural similarity to cocaine, this compound is also reported to have local anesthetic properties by inhibiting these same channels. smolecule.com The mechanism involves the molecule entering the channel and binding, thereby physically obstructing the flow of sodium ions. encyclopedia.pub This blockade prevents the depolarization of the neuronal membrane and the subsequent transmission of pain signals. The lipophilicity and molecular shape of tropane (B1204802) alkaloids are critical determinants of their interaction with voltage-gated sodium channels.

Comparative Molecular Binding and Receptor Affinity Studies of this compound with Cocaine Analogues

Comparative studies of cocaine and its various analogs have provided significant insights into the structure-activity relationships at monoamine transporters. While specific binding affinity data for this compound is sparse in readily available literature, the principles derived from studying other cocaine analogs can be extrapolated. For example, modifications to the 2β-substituent and the 3β-benzoyl group of the cocaine molecule significantly impact binding affinity and selectivity for DAT, NET, and SERT.

Computational docking and homology modeling studies have been employed to understand the binding of cocaine and its analogs to the dopamine transporter. researchgate.netnih.gov These studies reveal that hydrophobic interactions and hydrogen bonding play a crucial role in the binding process. nih.gov The larger and more rigid cinnamoyl group of this compound, in comparison to cocaine's benzoyl group, would likely alter the fit within the binding pocket of the transporters, potentially leading to different affinity and inhibitory potency.

Table 1: Comparison of General Pharmacological Targets

| Compound | Primary Molecular Target(s) | Known Effect |

| Cocaine | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT), Voltage-Gated Sodium Channels | Reuptake inhibition, Channel blockade |

| This compound | Voltage-Gated Sodium Channels, Putative interaction with monoamine transporters | Channel blockade, Putative reuptake inhibition |

Enzymatic Biotransformation of this compound in Controlled Biological Systems (e.g., isolated enzymes, microbial cultures)

The biotransformation of tropane alkaloids, including cocaine and its relatives, has been a subject of study. In humans, cocaine is primarily metabolized by carboxylesterases in the liver and plasma to benzoylecgonine (B1201016) and ecgonine (B8798807) methyl ester. basicmedicalkey.commdpi.com A minor pathway involves N-demethylation by cytochrome P450 enzymes. basicmedicalkey.com

The enzymatic processes involved in the biosynthesis of this compound in Erythroxylum coca have been investigated. Cocaine synthase, a member of the BAHD acyltransferase superfamily, is capable of producing both cocaine and cinnamoylcocaine (B1241223) using their respective activated CoA thioesters (benzoyl-CoA and cinnamoyl-CoA). mdpi.comresearchgate.net

Studies on the biotransformation of this compound in controlled systems like microbial cultures are an area of active research. Microbial systems are often used as models to predict mammalian drug metabolism and can be employed for the production of metabolites that are difficult to synthesize chemically. nih.gov The use of microbial cultures can facilitate the study of metabolic pathways, including hydrolysis, oxidation, and demethylation of compounds like this compound. nih.govsemanticscholar.org For instance, oxidation of this compound can lead to the formation of various diols. biocrick.com Furthermore, co-culturing different microbial strains can sometimes induce the production of novel metabolites that are not observed in single-strain cultures. nih.govmdpi.com

The study of this compound's biotransformation in such controlled environments can provide valuable information on its metabolic fate and potential for the production of novel compounds.

Future Directions in Trans Cinnamoylcocaine Research

Advancements in Biosynthetic Pathway Elucidation and Engineering

Future research into trans-cinnamoylcocaine is poised for significant breakthroughs, particularly in understanding and manipulating its formation in the coca plant (Erythroxylum coca). While the biosynthetic pathway of cocaine is becoming clearer, the specific enzymatic steps leading to this compound and other related alkaloids are still under active investigation.

Recent progress has identified that the biosynthesis of tropane (B1204802) alkaloids, including cocaine and this compound, occurs in the leaves of the E. coca plant, a departure from the root-based synthesis seen in other tropane alkaloid-producing plants like those in the Solanaceae family. nih.gov Key precursor amino acids such as arginine, glutamate, proline, and phenylalanine are thought to be involved in the formation of the tropane ring system. researchgate.net The final step in cocaine biosynthesis involves the esterification of methylecgonine (B8769275) with benzoic acid, a reaction catalyzed by a BAHD acyltransferase. mdpi.comresearchgate.net This same enzyme family is likely responsible for the production of this compound, utilizing a cinnamoyl-CoA thioester instead. mdpi.comtdl.org

The advent of advanced "omics" technologies, including genomics, transcriptomics, and metabolomics, is expected to accelerate the discovery of the remaining unknown genes and enzymes in the this compound pathway. nih.govnih.gov By analyzing the gene expression and metabolite profiles in different tissues and developmental stages of the coca plant, researchers can identify candidate genes involved in its biosynthesis. nih.govresearchgate.netresearchgate.net Chemoproteomics, which uses chemical probes to identify functional proteins, is another promising approach for rapidly discovering enzymes that interact with pathway intermediates. frontiersin.org

A complete understanding of the biosynthetic pathway will open the door to metabolic engineering. nih.gov This could involve genetically modifying the coca plant to alter the production of specific alkaloids or transferring the entire pathway to a heterologous host, such as tobacco or microorganisms like Escherichia coli. researchgate.netnih.gov The successful reconstruction of the cocaine biosynthetic pathway in Nicotiana benthamiana demonstrates the feasibility of this approach. researchgate.net Such engineered systems could serve as platforms for producing novel tropane alkaloids with potential pharmaceutical applications. mdpi.comnih.gov

Development of Novel Analytical Techniques for Trace Analysis and Isomer Differentiation

The accurate detection and differentiation of this compound and its isomers are crucial for forensic analysis and understanding the chemical profile of coca products. Future advancements in analytical chemistry are expected to provide more sensitive and specific methods for this purpose.

Currently, techniques like high-pressure liquid chromatography (HPLC) with photodiode array detection (PDAD) and gas chromatography-mass spectrometry (GC-MS) are used to separate and identify cis- and this compound from other alkaloids in illicit cocaine samples. nih.govnih.govmdma.ch However, the low concentrations of these isomers, often less than 1% of the cocaine content, present a challenge. mdma.ch

Comprehensive two-dimensional gas chromatography (GCxGC) is an emerging technique that offers significantly greater separation power, enabling the detection of trace-level compounds that may be missed by conventional GC methods. core.ac.uk This could be particularly valuable for identifying minor alkaloids that can serve as "fingerprints" to link different drug seizures to a common source. researchgate.netresearchgate.net

Mass spectrometry techniques are also evolving. Desorption electrospray ionization-mass spectrometry (DESI-MS) allows for the rapid, direct analysis of samples with minimal preparation, making it a potential tool for high-throughput screening. researchgate.net Furthermore, the development of more sophisticated mass analyzers and fragmentation techniques will improve the structural characterization of known and novel alkaloids.

A key challenge is the differentiation of the cis and trans isomers of cinnamoylcocaine (B1241223). Infrared (IR) spectroscopy has been shown to distinguish between the two based on differences in their absorbance spectra. unodc.org Future research may focus on developing more robust and field-portable spectroscopic methods for rapid isomer identification.

| Analytical Technique | Application in this compound Analysis |

| High-Pressure Liquid Chromatography (HPLC) | Separation of cis- and this compound from cocaine and other alkaloids. nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of this compound and its isomers. mdma.chsmolecule.com |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Enhanced separation and detection of trace alkaloids for chemical profiling. |

| Desorption Electrospray Ionization-Mass Spectrometry (DESI-MS) | Rapid, direct analysis of samples with minimal preparation. researchgate.net |

| Infrared (IR) Spectroscopy | Differentiation of cis and trans isomers. unodc.org |

Expanded Understanding of Chemical Ecology and Degradation Pathways

The role of this compound in the chemical ecology of the coca plant and its degradation pathways are areas ripe for future investigation. Understanding why the plant produces this compound and how it breaks down in the environment and during processing is of both basic scientific and forensic interest.

It has been proposed that alkaloids in plants serve as a defense mechanism against herbivores. The distribution of cocaine and this compound, which are found in the highest concentrations in young, vulnerable leaves, supports this hypothesis. nih.gov Further research could explore the specific ecological interactions mediated by this compound.

Additionally, studies have shown a correlation between the levels of coca alkaloids and hydroxycinnamoyl quinate esters, such as chlorogenic acid. researchgate.net This suggests that these compounds may be involved in the storage and stabilization of alkaloids within the plant's vacuoles, preventing autotoxicity. researchgate.net Future studies using techniques like NMR spectroscopy could further elucidate the nature of these molecular complexes. researchgate.net

The degradation of this compound is also an important area of study. It is known that this compound can be converted to its cis isomer upon exposure to sunlight. thieme-connect.com During the processing of coca leaves into cocaine, oxidation steps can lead to the formation of various degradation products, including diastereomeric diols. researchgate.netbiocrick.comojp.gov The identification of these degradation products can provide valuable information about the manufacturing process used to produce a particular batch of illicit cocaine. wikipedia.org

Future research will likely involve controlled degradation studies under various environmental conditions (e.g., pH, temperature, light exposure) to create a comprehensive library of degradation products. This information, combined with advanced analytical techniques, will enhance the ability of forensic chemists to trace the origin and processing history of seized drug samples. uoa.gr

Elucidation of Complete Structure-Activity Relationships at the Molecular Level

A fundamental goal of future research is to fully understand the relationship between the chemical structure of this compound and its biological activity at the molecular level. While it is generally considered to be less pharmacologically active than cocaine, a complete picture of its interactions with biological targets is still lacking. smolecule.comwikipedia.org

The primary mechanism of action of cocaine is the inhibition of monoamine transporters, particularly the dopamine (B1211576) transporter, leading to an increase in synaptic dopamine levels. mdpi.com The structural differences between cocaine and this compound, specifically the cinnamoyl group in place of the benzoyl group, likely affect how it binds to these transporters. vulcanchem.com

Future research will employ a variety of techniques to probe these interactions. Computational modeling and molecular docking studies can predict how this compound and its isomers fit into the binding sites of various receptors and transporters. These in silico findings can then be validated through in vitro binding assays using purified proteins.

Furthermore, the synthesis of novel analogs of this compound with systematic modifications to its structure will be crucial for mapping the key chemical features responsible for any observed biological activity. asme.org By comparing the activity of these analogs, researchers can build a detailed structure-activity relationship (SAR) profile. This knowledge could not only provide a more complete understanding of the pharmacology of coca alkaloids but also guide the design of new molecules with potential therapeutic applications, such as local anesthetics with reduced central nervous system effects. smolecule.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying trans-Cinnamoylcocaine in complex matrices like illicit cocaine samples?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection at dual wavelengths (254 nm and 280 nm) is widely used for separation and quantification. This compound can be differentiated from its cis-isomer using retention time and spectral analysis . Reference standards (e.g., 1.0 mg/mL calibrated solutions in acetonitrile) are critical for calibration .

- Key Considerations : Validate methods using spiked samples to account for matrix effects. Include benzoylecgonine as a comparator to assess degradation pathways .

Q. How can researchers synthesize this compound for controlled laboratory studies?

- Methodology : Utilize validated synthetic protocols that avoid racemization, ensuring stereochemical purity. Analytical reference standards (e.g., 10–100 mg powder) should be characterized via NMR and mass spectrometry to confirm structural integrity .

- Key Considerations : Document synthetic yields, purity (>98%), and storage conditions (e.g., −20°C in airtight containers) to ensure reproducibility .

Q. What criteria should guide the selection of illicit cocaine samples for studying this compound impurities?

- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize samples with geographic diversity and documented coca paste refining histories. Use gas chromatography (GC) to pre-screen samples for this compound content .

- Key Considerations : Collaborate with forensic agencies to access authenticated samples and comply with ethical guidelines for handling controlled substances .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound concentration data across studies?

- Methodology : Conduct a thematic analysis using constant comparison techniques. Compare datasets for variables like extraction solvents, detection limits, and sample origins. Apply mixed-effects models to account for inter-laboratory variability .

- Key Considerations : Publish raw data and analytical parameters to enable meta-analyses. Address outliers through robustness testing (e.g., Grubbs’ test) .

Q. What experimental designs are optimal for investigating the pharmacological role of this compound in cocaine’s effects?

- Methodology : Use a PICO (Population, Intervention, Comparison, Outcome) framework:

- Population : In vitro neuronal models or animal cohorts.

- Intervention : Dose-response studies with purified this compound.

- Comparison : Cocaine HCl and cis-Cinnamoylcocaine.